Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate
Description
Structural Characterization and IUPAC Nomenclature
The molecular structure of tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate is defined by its systematic IUPAC name: tert-butyl N-[(6-bromo-2-chloro-3-methoxyphenyl)]carbamate. This nomenclature reflects the substitution pattern on the phenyl ring, where the bromo group occupies the sixth position, the chloro group the second, and the methoxy group the third (Figure 1). The carbamate group (-OC(O)NH-) is bonded to the phenyl ring via the nitrogen atom, while the tert-butyl group forms the ester component of the carbamate.
The compound’s molecular formula is C₁₂H₁₅BrClNO₃ , with a molecular weight of 336.61 g/mol . Its SMILES notation, O=C(NC1=C(C=CC(OC)=C1Cl)Br)OC(C)(C)C , provides a linear representation of the connectivity, emphasizing the tert-butyl group (OC(C)(C)C) and the substituted phenyl ring. Key structural features include:
- A planar carbamate group with delocalized π-electrons across the O-C-O-N system, as observed in related carbamate derivatives.
- Steric hindrance from the tert-butyl group, which influences reactivity and stability.
- Electronic effects from the electron-withdrawing halogens (Br, Cl) and electron-donating methoxy group, creating a polarized aromatic system.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrClNO₃ |
| Molecular Weight | 336.61 g/mol |
| CAS Number | 1816992-70-7 |
| SMILES | O=C(NC1=C(C=CC(OC)=C1Cl)Br)OC(C)(C)C |
| IUPAC Name | tert-butyl N-[(6-bromo-2-chloro-3-methoxyphenyl)]carbamate |
The carbamate group’s planarity, confirmed by computational studies on analogous systems, arises from π-electron delocalization between the carbonyl oxygen and the nitrogen lone pair. This structural rigidity contrasts with the flexibility of the tert-butyl group, creating a balance between stability and reactivity.
Historical Development in Organocarbamate Chemistry
Carbamates, derivatives of carbamic acid, have played a pivotal role in organic synthesis since the mid-20th century. The introduction of the tert-butoxycarbonyl (Boc) group as a nitrogen-protecting group revolutionized peptide synthesis by enabling selective deprotection under mild acidic conditions. This compound builds upon this legacy, leveraging the Boc group’s stability to facilitate reactions at the halogenated aryl core.
Early research on aryl carbamates focused on their utility in Ullmann couplings and Suzuki-Miyaura cross-couplings, where halogen substituents serve as leaving groups. The methoxy group’s ortho-directing effects further enhance regioselectivity in electrophilic substitution reactions. Modern applications include:
- Pharmaceutical intermediates : Bromo and chloro substituents enable palladium-catalyzed couplings to construct biaryl systems common in drug scaffolds.
- Polymer chemistry : Carbamates with defined substitution patterns act as monomers for sequence-controlled polymers, as demonstrated in studies of oligocarbamate conformational landscapes.
Table 2: Key Advances in Organocarbamate Chemistry
The compound’s synthesis typically involves reacting 6-bromo-2-chloro-3-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method, refined over decades, highlights the interplay between aromatic substitution and carbamate protection strategies.
Positional Isomerism in Polyhalogenated Aryl Carbamates
Positional isomerism in polyhalogenated aryl carbamates significantly influences their chemical behavior. In this compound, the substituents’ positions dictate electronic and steric effects:
- 6-Bromo : The para position relative to the carbamate group enhances resonance withdrawal, activating the ring toward nucleophilic attack.
- 2-Chloro : Ortho to the carbamate, this group induces steric hindrance, limiting rotational freedom around the C-N bond.
- 3-Methoxy : Meta to the carbamate, its electron-donating nature counterbalances halogen electron withdrawal, modulating overall reactivity.
Comparative studies of isomers reveal stark differences. For example, moving the methoxy group to the para position (6-bromo-2-chloro-4-methoxyphenyl variant) increases steric clash with the carbamate group, reducing thermal stability. Conversely, placing chloro at the para position (6-bromo-4-chloro-3-methoxyphenyl) enhances electrophilic substitution rates due to improved resonance stabilization.
Table 3: Effects of Substituent Position on Properties
The target compound’s isomer exhibits a unique balance of electronic modulation and steric accessibility, making it preferable for catalytic cross-coupling applications. Computational models further show that cis configurations in carbamate backbones, though rare in peptides, are stabilized in this derivative by intramolecular hydrogen bonding between the methoxy oxygen and the carbamate NH.
Properties
Molecular Formula |
C12H15BrClNO3 |
|---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2-chloro-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-10-7(13)5-6-8(17-4)9(10)14/h5-6H,1-4H3,(H,15,16) |
InChI Key |
BECVQVVGYWGXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate typically involves the reaction of 6-bromo-2-chloro-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
6-bromo-2-chloro-3-methoxyaniline+tert-butyl chloroformate→tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
A. Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Structure : Features a 4-chlorophenethyl group instead of a substituted phenyl ring.
- Molecular Weight : 255.74 g/mol (vs. 336.61 g/mol for the target compound).
- Key Differences : The absence of bromo and methoxy groups reduces steric bulk and electronic complexity. Its lower molecular weight correlates with simpler synthesis and handling .
B. (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate
- Structure : Contains a 5-bromo-2-methoxyphenyl group with an ethyl substituent.
C. Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS: 1227958-32-8)
- Structure : Pyridine ring with bromo (2-position) and chloro (6-position) substituents.
- Molecular Weight : 307.57 g/mol.
- Key Differences : The heteroaromatic pyridine ring introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity (PSA = 75 Ų) compared to the phenyl-based target compound. This affects solubility and interaction with biological targets .
D. Tert-butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
- Structure: Pyridine ring with bromo, chloro, and cyano substituents.
- Its topological complexity (363) exceeds that of the phenyl-based analogue .
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Calculated pKa | Storage Conditions |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₅BrClNO₃ | 336.61 | 6-Br, 2-Cl, 3-OCH₃ | N/A | N/A |
| Tert-butyl (4-chlorophenethyl)carbamate | C₁₃H₁₈ClNO₂ | 255.74 | 4-Cl, phenethyl | N/A | Room temperature |
| Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate | C₁₀H₁₂BrClN₂O₂ | 307.57 | 2-Br, 6-Cl (pyridine) | 11.13 | 2–8°C |
| Tert-butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate | C₁₁H₁₁BrClN₃O₂ | 353.59 | 2-Br, 5-Cl, 6-CN (pyridine) | N/A | N/A |
Key Observations :
- Polarity : Pyridine-based carbamates exhibit higher polarity (e.g., PSA = 75 Ų) due to nitrogen’s lone pairs, enhancing aqueous solubility compared to phenyl-based analogues .
- Stability : The target compound’s methoxy group may donate electron density, stabilizing the aromatic ring against electrophilic attack, whereas chloro and bromo groups are mildly deactivating .
- Synthetic Utility : Bromo and chloro substituents on aromatic rings facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings, making these compounds versatile intermediates in medicinal chemistry .
Stability and Handling
- Target Compound: Limited data are available, but analogous tert-butyl carbamates typically require storage at room temperature, protected from light and moisture .
- Pyridine Analogues : Require refrigeration (2–8°C) due to higher sensitivity to thermal degradation .
- Hazard Profiles: Most tert-butyl carbamates are non-hazardous under standard handling conditions, though combustion may release toxic gases (e.g., HCl, HBr) .
Biological Activity
Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate is a compound that has garnered attention due to its structural characteristics and potential biological activities. This article explores its biological activity, drawing on available research findings, structural analogs, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molar mass of approximately 336.61 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a phenyl ring with bromine, chlorine, and methoxy substituents. These structural elements contribute to its unique chemical properties and potential pharmacological applications.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Carbamates are known for their roles as insecticides, herbicides, and pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The presence of halogen and methoxy groups may enhance its biological activity by influencing lipophilicity and receptor binding affinity.
Structural Analog Comparison
To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes several related compounds along with their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 | 0.86 |
| Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 1227958-32-8 | 0.86 |
| Tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate | 1640995-60-3 | 0.83 |
| Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 400777-00-6 | 0.82 |
| Tert-butyl (2,6-dichloropyridin-4-yl)carbamate | 501907-61-5 | 0.81 |
These compounds share structural similarities based on their halogen and carbamate functionalities, which may confer distinct properties that differentiate them from this compound.
Pharmacological Potential
Research on related carbamates indicates a variety of pharmacological activities:
- Inhibition of Enzymes : Compounds with similar structures have been studied for their inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Antimicrobial Activity : Some structurally related carbamates show promising antimicrobial properties, suggesting that this compound may also possess such activity.
- Agrochemical Applications : Due to their efficacy as insecticides and herbicides, carbamates are widely used in agriculture; thus, this compound may have potential applications in agrochemicals .
Case Studies and Research Findings
Research studies focusing on similar compounds provide insights into the possible biological activities of this compound:
- Inhibitory Activity : A study on benzamide derivatives demonstrated that modifications at specific positions could significantly enhance AChE inhibition, indicating that similar modifications in this compound might yield potent inhibitors .
- Neuroprotective Effects : Compounds featuring methoxy groups have been linked to neuroprotective effects against neurodegenerative diseases like Alzheimer’s by inhibiting Aβ42 self-aggregation . This suggests that this compound might exhibit similar neuroprotective properties.
Q & A
Q. Q: What are the common synthetic routes for tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate, and how can intermediates be purified effectively?
A:
- Methodology : The compound is typically synthesized via condensation of tert-butyl carbamate derivatives with halogenated aryl precursors. For example, coupling reagents like EDCI/HOBt are used to activate carboxylic acids or amines, as seen in analogous syntheses of tert-butyl N-(3-chloro-2-methylphenyl)carbamate .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard. For polar intermediates, reverse-phase HPLC or recrystallization (e.g., using methanol/water) improves purity. Handling air-sensitive intermediates may require inert atmospheres (N₂/Ar) .
Advanced Structural Characterization
Q. Q: How can conflicting crystallographic data for carbamate derivatives be resolved, and what software is recommended for refinement?
A:
- Data Resolution : Use high-resolution X-ray crystallography to resolve ambiguities in bond angles or hydrogen bonding. SHELX programs (e.g., SHELXL) are industry-standard for small-molecule refinement due to their robust handling of twinned data and high-resolution structures .
- Validation : Cross-validate with DFT calculations (e.g., Gaussian) to confirm electronic environments, especially for bromine/chlorine substituents that may exhibit anisotropic effects .
Reactivity and Functional Group Compatibility
Q. Q: How do the bromo, chloro, and methoxy substituents influence the reactivity of this carbamate in cross-coupling reactions?
A:
- Reactivity Profile :
- Bromine : Participates in Suzuki-Miyaura couplings (Pd catalysis) but may require protecting the carbamate group.
- Chlorine : Less reactive than bromine but can undergo Ullmann couplings under Cu catalysis.
- Methoxy : Electron-donating effects stabilize adjacent positions but may deactivate aryl rings toward electrophilic substitution.
- Methodological Note : Prioritize sequential functionalization (e.g., bromine first, then chlorine) to avoid side reactions. Use TLC/MS to monitor intermediate stability .
Stability and Storage Optimization
Q. Q: What storage conditions prevent degradation of tert-butyl carbamates with halogenated aryl groups?
A:
- Stability Factors :
- Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis of the carbamate group.
- Light Sensitivity : Amber vials prevent photodegradation of bromine/chlorine bonds.
- Incompatibilities : Avoid strong acids/bases; trace moisture accelerates decomposition. Use molecular sieves in storage containers .
Mechanistic Studies and Hydrogen Bonding
Q. Q: How do hydrogen-bonding patterns in tert-butyl carbamates affect their crystallographic packing and solubility?
A:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs). The tert-butyl group often disrupts planar packing, reducing solubility in polar solvents.
- Solubility Tuning : Introduce co-crystallizing agents (e.g., succinic acid) or modify methoxy groups to enhance aqueous solubility without disrupting crystallinity .
Analytical Challenges in Stereochemical Confirmation
Q. Q: Which analytical techniques are most reliable for confirming the stereochemistry of chiral carbamate derivatives?
A:
- Primary Methods :
- X-ray Crystallography : Gold standard for absolute configuration.
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution.
- NMR NOE : Detects spatial proximity of substituents (e.g., tert-butyl to methoxy).
- Advanced Tip : Combine Mosher ester analysis with chiral HPLC to resolve diastereomers .
Ecological Impact and Green Chemistry
Q. Q: How can waste from tert-butyl carbamate syntheses be minimized while maintaining yield?
A:
- Green Strategies :
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extractions.
- Catalyst Recovery : Use immobilized Pd nanoparticles for Suzuki couplings to reduce heavy-metal waste.
- Biodegradation Studies : Monitor hydrolysis products (e.g., CO₂, tert-butanol) to assess environmental persistence .
Advanced Applications in Drug Design
Q. Q: What structural modifications enhance the bioactivity of halogenated carbamates in kinase inhibition studies?
A:
- Design Principles :
- Halogen Positioning : Bromine at the 6-position improves hydrophobic binding in kinase pockets (e.g., EGFR).
- Carbamate Isosteres : Replace tert-butyl with trifluoromethyl groups to enhance metabolic stability.
- Methoxy Optimization : Convert to sulfoxide or sulfone for improved solubility and target engagement .
Addressing Synthetic Yield Discrepancies
Q. Q: Why do reported yields for tert-butyl carbamate syntheses vary widely, and how can reproducibility be improved?
A:
- Key Variables :
- Coupling Reagents : EDCI/HOBt vs. DCC/DMAP—differences in activation efficiency and byproduct formation.
- Purification Losses : Polar intermediates may degrade during column chromatography; switch to centrifugal partition chromatography (CPC) for sensitive compounds.
- Best Practices : Pre-activate carboxylic acids and use anhydrous solvents to minimize side reactions .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT calculations guide the synthesis of novel tert-butyl carbamate analogs?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
